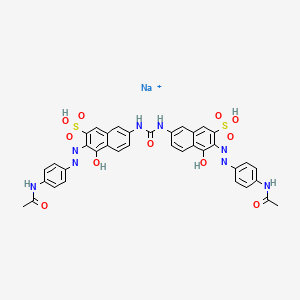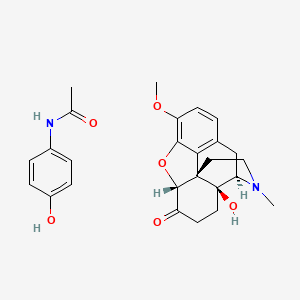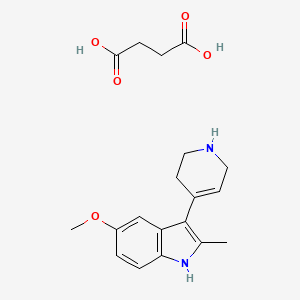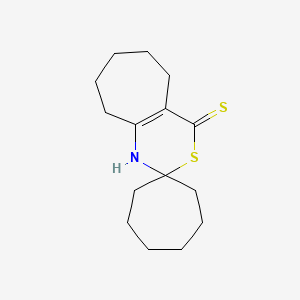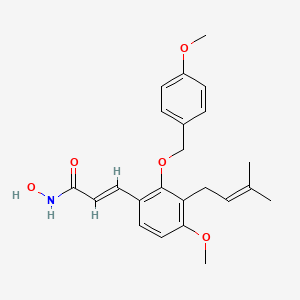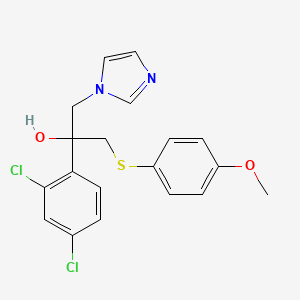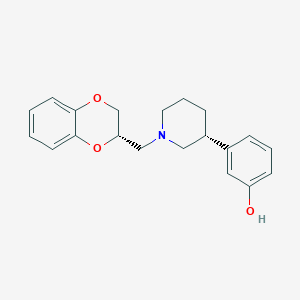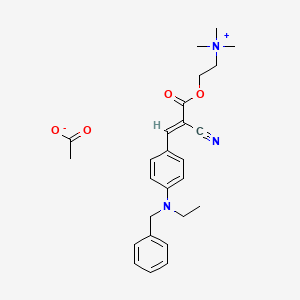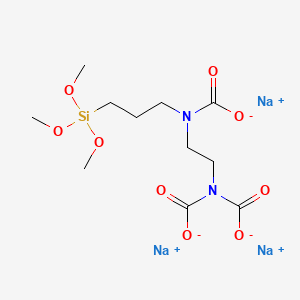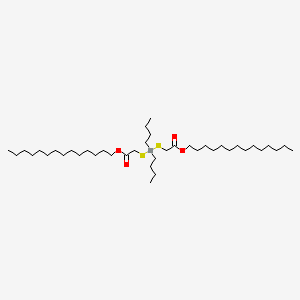
Dibutyltinbis(myristylmercapto acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyltinbis(myristylmercapto acetate) is an organotin compound known for its versatile applications in various industrial processes. . Dibutyltinbis(myristylmercapto acetate) is particularly notable for its role in catalyzing esterification and transesterification reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis(myristylmercapto acetate) typically involves the reaction of dibutyltin oxide with myristylmercapto acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Dibutyltin oxide+Myristylmercapto acetic acid→Dibutyltinbis(myristylmercapto acetate)
The reaction is usually conducted in an inert atmosphere to prevent oxidation and is often catalyzed by a small amount of acid or base to facilitate the reaction .
Industrial Production Methods
Industrial production of Dibutyltinbis(myristylmercapto acetate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyltinbis(myristylmercapto acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its tin(II) state.
Substitution: The compound can undergo substitution reactions where the myristylmercapto acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dibutyltin oxide, while substitution reactions can produce a variety of organotin compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Dibutyltinbis(myristylmercapto acetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Dibutyltinbis(myristylmercapto acetate) involves its ability to coordinate with various substrates, facilitating chemical reactions. The tin center acts as a Lewis acid, activating the substrates and promoting the formation of reaction intermediates. This catalytic activity is crucial in processes such as polymerization and esterification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymer production.
Dibutyltin diacetate: Known for its use in esterification reactions.
Dibutyltin bis(acetylacetonate): Used as a catalyst in various chemical reactions.
Uniqueness
Dibutyltinbis(myristylmercapto acetate) is unique due to its specific ligand structure, which imparts distinct catalytic properties. The myristylmercapto acetate ligands provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound in various reactions .
Eigenschaften
CAS-Nummer |
83833-21-0 |
|---|---|
Molekularformel |
C40H80O4S2Sn |
Molekulargewicht |
807.9 g/mol |
IUPAC-Name |
tetradecyl 2-[dibutyl-(2-oxo-2-tetradecoxyethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C16H32O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;2*1-3-4-2;/h2*19H,2-15H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
JVVULFHXDXRODO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


